7-O-w-Bromopropyldaidzein structure and chemical properties
7-O-w-Bromopropyldaidzein structure and chemical properties
The following technical guide details the structural characteristics, synthesis, and chemical properties of 7-O-
Technical Guide: 7-O- -Bromopropyldaidzein
Role: Synthetic Intermediate & Pharmacophore Scaffold Classification: Isoflavone Alkyl Bromide[1][3]
Executive Summary
7-O-
Its value lies in the 3-bromopropyl linker attached to the 7-hydroxyl position.[1][3] This linker provides two strategic advantages:
-
Spacer Function: It extends the pharmacophore away from the rigid isoflavone core, improving binding affinity in deep receptor pockets (e.g., ER
, ER ).[1] -
Electrophilic Handle: The terminal alkyl bromide is highly reactive toward nucleophiles (amines, thiols, azides), enabling rapid library generation via
displacement.[1]
Chemical Identity & Structure
| Property | Specification |
| IUPAC Name | 7-(3-bromopropoxy)-3-(4-hydroxyphenyl)chromen-4-one |
| Common Name | 7-O-(3-bromopropyl)daidzein |
| Molecular Formula | |
| Molecular Weight | 375.21 g/mol |
| CAS Registry | 309252-38-8 |
| SMILES | C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OCCCBr)O |
| Key Functional Groups | Chromone core, Phenolic hydroxyl (4'), Primary alkyl bromide |
Structural Analysis
The molecule retains the planar 3-phenylchromen-4-one skeleton of daidzein.[1][3] The 7-position substitution is chemically distinct from the 4'-position due to electronic conjugation with the carbonyl group.[1][3]
-
7-Position (Alkylated): The ether linkage is chemically stable and metabolically robust compared to esters.[1][3]
-
4'-Position (Free Hydroxyl): Retains hydrogen bond donor capability, essential for interaction with the Histidine-524/Glu-353 residues in the Estrogen Receptor ligand-binding domain.[1][3]
Synthetic Methodology
The synthesis utilizes a Williamson Ether Synthesis strategy.[1][3] The key challenge is achieving regioselectivity for the 7-hydroxyl group over the 4'-hydroxyl group without protecting groups.[1][3]
Mechanism of Selectivity
The 7-OH group is significantly more acidic (
Experimental Protocol
Reagents: Daidzein (1.0 eq), 1,3-Dibromopropane (3.0 - 5.0 eq), Anhydrous
Step-by-Step Workflow:
-
Activation: Dissolve Daidzein in anhydrous acetone or DMF under
atmosphere. Add anhydrous .[1][3] Stir at room temperature for 30 minutes to generate the 7-phenoxide anion. -
Alkylation: Add 1,3-dibromopropane dropwise. Crucial: Use a large excess (3-5 equivalents) to prevent bis-alkylation (dimerization where one propyl chain links two daidzein molecules) or 4',7-dialkylation.[1][3]
-
Reflux: Heat the mixture to reflux (
for acetone, for DMF) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1).[1][3] -
Work-up:
Visualization: Synthesis & Selectivity Pathway[1]
Caption: Selective alkylation pathway exploiting acidity differences between 7-OH and 4'-OH.
Physicochemical Properties[1][2][5][6][8][9][10]
| Property | Description | Implications for Handling |
| Physical State | White to off-white crystalline solid | Easy to weigh and handle.[1][3] |
| Melting Point | Stable at standard reflux temperatures.[1][3] | |
| Solubility | Soluble in DMSO, DMF, hot Acetone/Ethanol.[1] Insoluble in water.[1][3][4] | Requires organic co-solvents for biological assays.[1][3] |
| Stability | Stable to air and moisture.[1][3] Light sensitive (slow degradation).[1][3] | Store in amber vials. Avoid prolonged exposure to strong bases (risk of ring opening).[1][3] |
| Reactivity | High reactivity toward nucleophiles ( | Excellent precursor; avoid protic nucleophilic solvents (e.g., water/methanol) during storage.[1] |
Spectroscopic Characterization (Predicted)
-
NMR (DMSO-
, 400 MHz): -
MS (ESI):
375/377 (Characteristic 1:1 bromine isotope pattern).[1]
Reactivity & Downstream Applications[1]
The primary utility of 7-O-
Key Transformations
-
Amination (Library Generation): Reaction with secondary amines (e.g., piperidine, morpholine) yields tertiary amine derivatives.[1] These are often explored for Acetylcholinesterase (AChE) inhibition in Alzheimer's research.[1][3]
-
Azidation (Click Chemistry): Displacement with Sodium Azide (
) yields the azide intermediate, which can undergo Cu(I)-catalyzed cycloaddition (Click reaction) to form triazole-linked conjugates.[1][3] -
Thiolation: Reaction with cysteine residues or thiol-linkers for antibody conjugation.[1][3]
Visualization: Divergent Synthesis Workflow
Caption: Divergent synthesis pathways converting the bromopropyl scaffold into bioactive libraries.
Biological Context & SAR
While 7-O-
-
Estrogen Receptor (ER) Binding: The 7-position of daidzein points towards the "access channel" of the ER binding pocket.[1][3] Bulky substituents here are generally well-tolerated.[1][3] However, purely hydrophobic chains (like the bromopropyl group) often reduce estrogenic potency compared to the parent daidzein, sometimes shifting the profile towards anti-estrogenic activity.[1]
-
Linker Length: The 3-carbon (propyl) linker is often optimal.[1][3] Shorter linkers (ethyl) may cause steric clash with the receptor wall, while longer linkers (butyl/pentyl) introduce excessive entropic penalty upon binding.[1]
References
-
Synthesis and Biological Evaluation of 7-O-Substituted Daidzein Derivatives. National Institutes of Health (NIH) / PubMed Central.[1][3] Provides SAR data on 7-O-alkyl daidzein analogues and their estrogenic/anti-estrogenic profiles.
-
7-O-w-Bromopropyldaidzein Structure and Descriptors. PubChem. Official chemical structure data, IUPAC naming, and identifiers.[1]
-
Synthesis of Daidzein Derivatives for Targeted Drug Delivery. ResearchGate. Protocols for functionalizing daidzein at the 7-position for drug carrier applications.
-
Reaction of 1,3-dibromopropane in Organic Synthesis. ScienceMadness / ChemRxiv. General methodologies for handling 1,3-dibromopropane in Williamson ether syntheses. [1]
-
Therapeutic Potential of Isoflavones. PubMed. Comprehensive review of daidzein's pharmacodynamics and the role of its derivatives.
